molecular formula C12H16ClNO3S B2631876 {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol CAS No. 870529-81-0

{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol

Cat. No.: B2631876
CAS No.: 870529-81-0
M. Wt: 289.77
InChI Key: QHHQGEILPOECEJ-UHFFFAOYSA-N
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Description

{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol is a chemical compound with the molecular formula C12H16ClNO3S and a molecular weight of 289.78 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine, followed by the addition of methanol. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Chemistry

In chemistry, {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is used to study enzyme inhibition and receptor binding. It has shown potential in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer’s disease.

Medicine

Although not used directly as a therapeutic agent, this compound serves as a lead compound in drug discovery. Its derivatives are being explored for their potential in treating neurodegenerative diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it inhibits acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol apart is its combination of a sulfonyl group with a piperidine ring and a methanol group. This unique structure allows for diverse chemical reactions and applications, particularly in medicinal chemistry and drug discovery.

Properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-11-1-3-12(4-2-11)18(16,17)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHQGEILPOECEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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